![molecular formula C10H10N2O2 B2819918 Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 1956370-67-4](/img/structure/B2819918.png)
Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, also known as MPPC, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. MPPC is a heterocyclic compound that contains a pyrrole and pyridine ring in its structure.
Aplicaciones Científicas De Investigación
- Applications : It may find use in preventing and treating disorders related to elevated plasma blood glucose, such as type 1 diabetes, diabetes associated with obesity, diabetic dyslipidemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antidiabetic Properties
Anticancer Potential
Mecanismo De Acción
Target of Action
Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes that are regulated by these pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGF-FGFR axis . This pathway is involved in signal transduction processes that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s inhibition of FGFRs disrupts this pathway, affecting these cellular processes .
Pharmacokinetics
The compound’slipophilicity and molecular weight suggest that it may have good bioavailability .
Result of Action
The inhibition of FGFRs by Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can lead to a variety of cellular effects. For example, it has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Action Environment
The action of Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH . .
Propiedades
IUPAC Name |
methyl 1-methylpyrrolo[3,2-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-5-7-9(12)4-3-8(11-7)10(13)14-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBOFDLQQCPFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

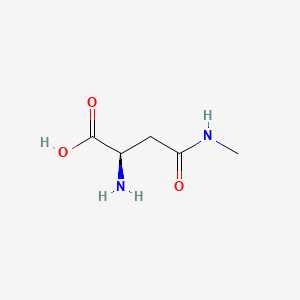
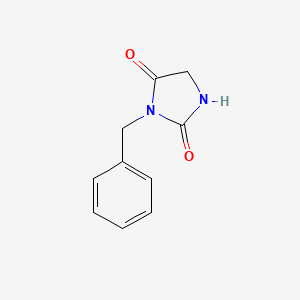
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2819838.png)
![1-(4-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2819840.png)
![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2819841.png)
![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2819843.png)
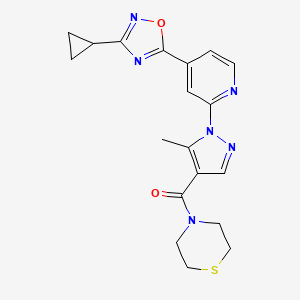
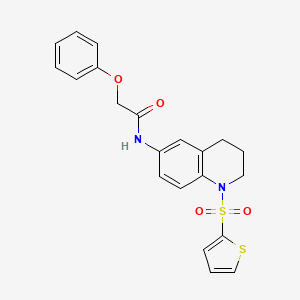
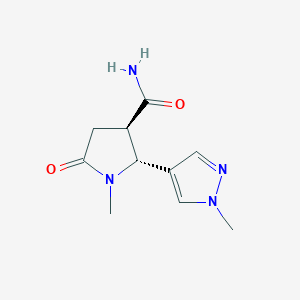
![N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)butanamide](/img/structure/B2819850.png)
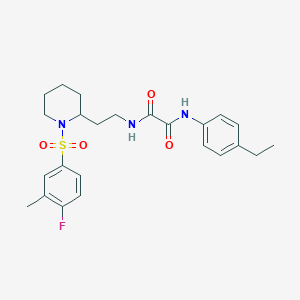
![methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2819854.png)
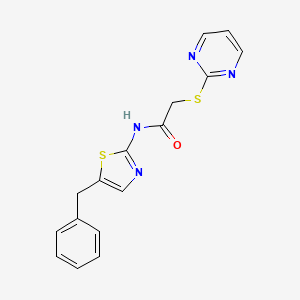
![(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2819858.png)